![molecular formula C16H11ClN2O B12603292 6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline CAS No. 649749-00-8](/img/structure/B12603292.png)
6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the indoloquinoline core. It has garnered significant interest in scientific research due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline typically involves the annulation of indoles with appropriate aniline derivatives. One common method involves the use of 2-vinylanilines and iodine as a catalyst. The reaction proceeds through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot . This method is efficient and does not require pre-functionalization procedures, providing the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to modify the indole ring.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of more complex tetracyclic structures.
Common Reagents and Conditions
Iodine: Used as a catalyst in the annulation reaction.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, inhibiting transcription and translation processes . Additionally, it can inhibit specific kinases, such as DYRK1A, by binding to their active sites and preventing their activity .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline can be compared with other indoloquinoline derivatives, such as:
11H-indolo[3,2-c]quinoline-6-carboxylic acid: Known for its kinase inhibition properties.
10-Iodo-11H-indolo[3,2-c]quinoline: Exhibits potent DYRK1A inhibition with considerable selectivity.
6-Amino-substituted 11H-indolo[3,2-c]quinolines: Studied for their antiproliferative activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
649749-00-8 |
|---|---|
Molekularformel |
C16H11ClN2O |
Molekulargewicht |
282.72 g/mol |
IUPAC-Name |
6-chloro-2-methoxy-11H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C16H11ClN2O/c1-20-9-6-7-13-11(8-9)15-14(16(17)19-13)10-4-2-3-5-12(10)18-15/h2-8,18H,1H3 |
InChI-Schlüssel |
CMXQCBXMSMNPCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(C3=C2NC4=CC=CC=C43)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)
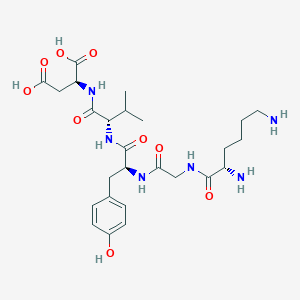
![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)


![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)
![Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate](/img/structure/B12603254.png)
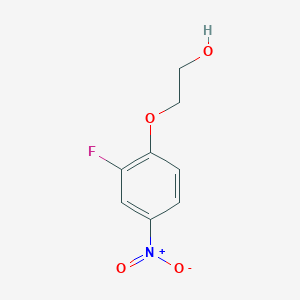


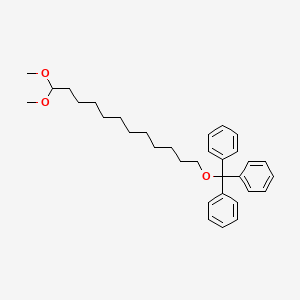
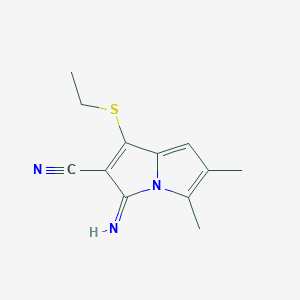
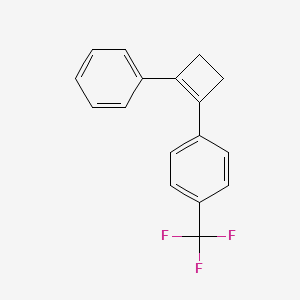
![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
